[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride
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Overview
Description
[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride: is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a methanesulfonyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride typically involves the nitration of 4-(trifluoromethyl)benzenesulfonyl chloride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{4-(trifluoromethyl)benzenesulfonyl chloride} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride can undergo nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution: Formation of sulfonamide, sulfonate esters, or sulfonyl thiocyanates.
Reduction: Formation of [2-Amino-4-(trifluoromethyl)phenyl]methanesulfonyl chloride.
Oxidation: Formation of nitroso derivatives or other oxidized products.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Catalysis: Acts as a catalyst or reagent in various organic reactions, including cross-coupling reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its ability to modify biological molecules through sulfonylation.
Bioconjugation: Utilized in the conjugation of biomolecules for the development of diagnostic tools and therapeutic agents.
Industry:
Agrochemicals: Employed in the synthesis of herbicides and pesticides.
Materials Science: Used in the modification of polymers to enhance their properties, such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of [2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The methanesulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with various nucleophilic species. This reactivity is leveraged in organic synthesis to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties.
Comparison with Similar Compounds
- [2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonamide
- [2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonate
- [2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl thiocyanate
Comparison:
- Reactivity: [2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride is more reactive towards nucleophiles compared to its sulfonamide and sulfonate counterparts due to the presence of the chloride leaving group.
- Applications: While all these compounds can be used in organic synthesis, the chloride derivative is preferred for reactions requiring high reactivity and rapid formation of sulfonylated products.
- Stability: The sulfonamide and sulfonate derivatives are generally more stable and less reactive, making them suitable for applications where stability is crucial.
Biological Activity
[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a nitro group, a trifluoromethyl moiety, and a methanesulfonyl chloride functional group. These components contribute to its chemical reactivity and biological interactions.
- Chemical Formula : C₈H₅ClF₃N₁O₂S
- Molecular Weight : 253.64 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that can modify cellular components, impacting protein function and enzyme activity.
- Trifluoromethyl Group : This group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets .
- Methanesulfonamide Formation : The methanesulfonamide moiety can engage in hydrogen bonding with proteins, influencing their activity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Preliminary studies show that derivatives containing the trifluoromethyl group have demonstrated cytotoxic effects on tumor cell lines, with IC50 values in the low micromolar range .
- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases related to enzyme dysregulation .
- Pharmacological Applications : It has been investigated as a biochemical probe for studying enzyme mechanisms and protein-ligand interactions, highlighting its versatility in biological research .
Data Table: Biological Activity Overview
Biological Activity | Target | IC50 Value (μM) | Reference |
---|---|---|---|
Anticancer | DU145 | 1.56 | |
Anticancer | PC3 | 2.33 | |
Enzyme Inhibition | nAChR | 0.35 | |
Cytotoxicity | Various Tumor Cell Lines | Low Micromolar Range |
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of derivatives of this compound against various tumor cell lines. The results indicated significant cytotoxic effects, particularly in DU145 and PC3 cell lines, with IC50 values confirming the compound's potential as an anticancer agent.
Case Study 2: Enzyme Interaction Studies
Another research focused on the interaction of this compound with nicotinic acetylcholine receptors (nAChRs). The study found that it acted as a competitive antagonist with high affinity for specific receptor subtypes, suggesting therapeutic implications for nicotine addiction and related disorders .
Properties
Molecular Formula |
C8H5ClF3NO4S |
---|---|
Molecular Weight |
303.64 g/mol |
IUPAC Name |
[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride |
InChI |
InChI=1S/C8H5ClF3NO4S/c9-18(16,17)4-5-1-2-6(8(10,11)12)3-7(5)13(14)15/h1-3H,4H2 |
InChI Key |
MUCAZCSAMMVXAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CS(=O)(=O)Cl |
Origin of Product |
United States |
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